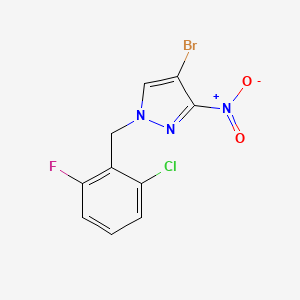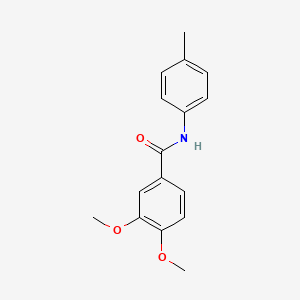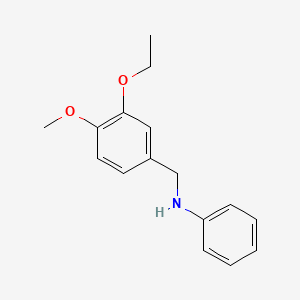
5-methyl-N-1-naphthyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-1-naphthyl-3-furamide, also known as MNFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNFA is a furan derivative that has a unique molecular structure, which makes it an interesting subject for scientific research.
Aplicaciones Científicas De Investigación
5-methyl-N-1-naphthyl-3-furamide has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-methyl-N-1-naphthyl-3-furamide has been investigated for its potential as a plant growth regulator and as a pesticide. In environmental science, 5-methyl-N-1-naphthyl-3-furamide has been studied for its potential as a water treatment agent.
Mecanismo De Acción
5-methyl-N-1-naphthyl-3-furamide exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. 5-methyl-N-1-naphthyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 5-methyl-N-1-naphthyl-3-furamide has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-1-naphthyl-3-furamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of cell signaling pathways. 5-methyl-N-1-naphthyl-3-furamide has also been shown to have anti-cancer and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its unique molecular structure, which makes it a useful tool for investigating the mechanisms of action of various biological processes. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for 5-methyl-N-1-naphthyl-3-furamide research, including investigating its potential as a therapeutic agent for various diseases, exploring its applications in agriculture as a plant growth regulator and pesticide, and investigating its potential as a water treatment agent. Additionally, further studies are needed to elucidate the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Conclusion:
In conclusion, 5-methyl-N-1-naphthyl-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of science. 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Métodos De Síntesis
5-methyl-N-1-naphthyl-3-furamide can be synthesized through several methods, including the reaction of 5-methylfurfural with 1-naphthylamine in the presence of a catalyst. Another method involves the reaction of 5-methylfurfural with 1-naphthol in the presence of an acid catalyst. The yield of 5-methyl-N-1-naphthyl-3-furamide is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propiedades
IUPAC Name |
5-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-13(10-19-11)16(18)17-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAEQNRKWUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)




